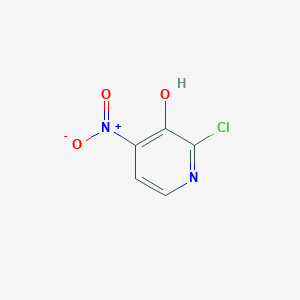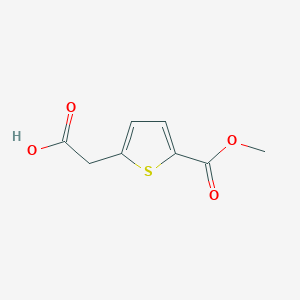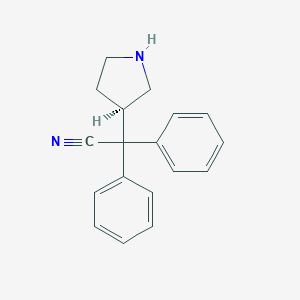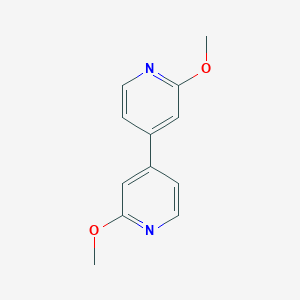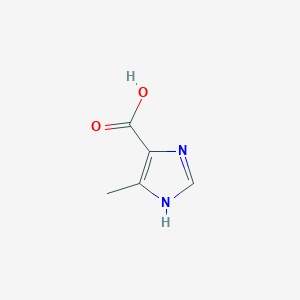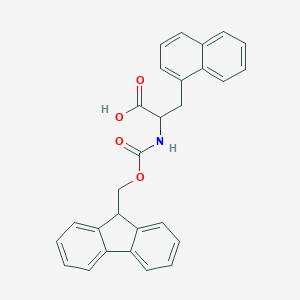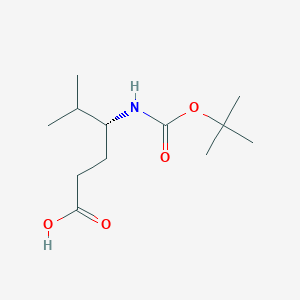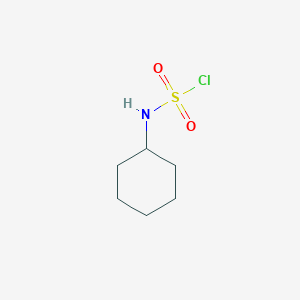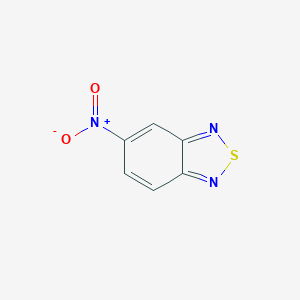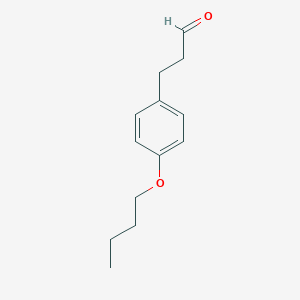
Benzenepropanal, 4-butoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzenepropanal, 4-butoxy-, also known as Benzenepropanal, 4-butoxy-, is an organic compound with the molecular formula C13H18O2 and a molecular weight of 206.28 g/mol . This compound is characterized by a benzene ring substituted with a butoxy group and a propanal group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Benzenepropanal, 4-butoxy- can be synthesized through multiple routes. One common method involves the reaction of 4-butoxybenzyl chloride with propanal in the presence of a base. Another method includes the oxidation of 4-butoxybenzenepropanol using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane) .
Industrial Production Methods: Industrial production of 4-butoxy-benzenepropanal typically involves large-scale oxidation processes. The starting material, 4-butoxybenzenepropanol, is subjected to controlled oxidation conditions to yield the desired aldehyde. The reaction conditions are optimized to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions: Benzenepropanal, 4-butoxy- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-butoxybenzoic acid.
Reduction: Reduction of the aldehyde group yields 4-butoxybenzenepropanol.
Substitution: The butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include KMnO4 (Potassium permanganate) and CrO3 (Chromium trioxide).
Reduction: Reducing agents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride) are used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products:
Oxidation: 4-Butoxybenzoic acid.
Reduction: 4-Butoxybenzenepropanol.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Benzenepropanal, 4-butoxy- has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a precursor for biologically active compounds.
Medicine: Research is ongoing to investigate its potential therapeutic properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-butoxy-benzenepropanal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, leading to the formation of imines. These imines can further undergo various chemical transformations, making 4-butoxy-benzenepropanal a valuable intermediate in organic synthesis .
Comparación Con Compuestos Similares
4-Butoxybenzaldehyde: Similar structure but lacks the propanal group.
4-Butoxybenzoic acid: An oxidized form of 4-butoxy-benzenepropanal.
4-Butoxybenzyl alcohol: A reduced form of 4-butoxy-benzenepropanal.
Uniqueness: Benzenepropanal, 4-butoxy- is unique due to its combination of a butoxy group and a propanal group, which provides it with distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in both research and industrial applications .
Propiedades
Número CAS |
115514-11-9 |
|---|---|
Fórmula molecular |
C13H18O2 |
Peso molecular |
206.28 g/mol |
Nombre IUPAC |
3-(4-butoxyphenyl)propanal |
InChI |
InChI=1S/C13H18O2/c1-2-3-11-15-13-8-6-12(7-9-13)5-4-10-14/h6-10H,2-5,11H2,1H3 |
Clave InChI |
BDJUTJCWEWKYNG-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)CCC=O |
SMILES canónico |
CCCCOC1=CC=C(C=C1)CCC=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


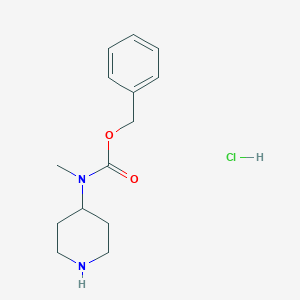
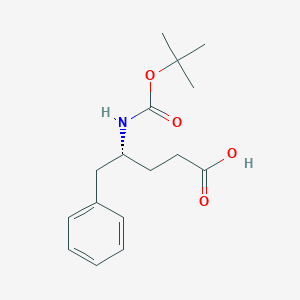
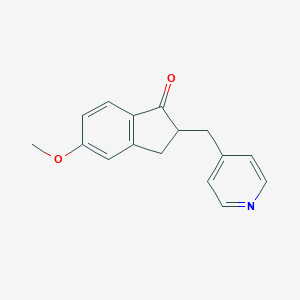
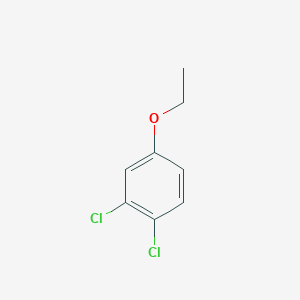
![Benzaldehyde, 2-[2-(benzoyloxy)ethyl]-](/img/structure/B175600.png)
